molecular formula C61H85F3N16O14 B13846025 (D-His2)-Leuprolide

(D-His2)-Leuprolide

Cat. No.: B13846025
M. Wt: 1323.4 g/mol
InChI Key: VIKVLAJTEHLRFY-WFVWZRKOSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (D-His2)-Leuprolide involves the stepwise assembly of amino acids using solid-phase peptide synthesis (SPPS). The process typically starts with the attachment of the first amino acid to a solid resin, followed by the sequential addition of protected amino acids. Each amino acid is coupled using reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). After the assembly of the peptide chain, the compound is cleaved from the resin and deprotected to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to streamline the process, and high-performance liquid chromatography (HPLC) is employed for purification. The final product is typically obtained as a trifluoroacetate salt to enhance stability and solubility .

Chemical Reactions Analysis

Types of Reactions

(D-His2)-Leuprolide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .

Mechanism of Action

(D-His2)-Leuprolide exerts its effects by binding to GnRH receptors, leading to the modulation of gonadotropin release. This interaction triggers a cascade of intracellular signaling events, ultimately affecting the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). The compound’s mechanism of action involves the activation of specific molecular targets and pathways, including the GnRH receptor and downstream signaling molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(D-His2)-Leuprolide is unique due to its specific structural modifications, which enhance its binding affinity and stability compared to other GnRH analogs. These modifications make it a valuable tool for studying GnRH signaling and developing new therapeutic strategies .

Properties

Molecular Formula

C61H85F3N16O14

Molecular Weight

1323.4 g/mol

IUPAC Name

(2S)-N-[(2R)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2R)-1-[[(2R)-5-(diaminomethylideneamino)-1-[(2R)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C59H84N16O12.C2HF3O2/c1-6-63-57(86)48-14-10-22-75(48)58(87)41(13-9-21-64-59(60)61)68-51(80)42(23-32(2)3)69-52(81)43(24-33(4)5)70-53(82)44(25-34-15-17-37(77)18-16-34)71-56(85)47(30-76)74-54(83)45(26-35-28-65-39-12-8-7-11-38(35)39)72-55(84)46(27-36-29-62-31-66-36)73-50(79)40-19-20-49(78)67-40;3-2(4,5)1(6)7/h7-8,11-12,15-18,28-29,31-33,40-48,65,76-77H,6,9-10,13-14,19-27,30H2,1-5H3,(H,62,66)(H,63,86)(H,67,78)(H,68,80)(H,69,81)(H,70,82)(H,71,85)(H,72,84)(H,73,79)(H,74,83)(H4,60,61,64);(H,6,7)/t40-,41+,42+,43-,44+,45-,46+,47-,48+;/m0./s1

InChI Key

VIKVLAJTEHLRFY-WFVWZRKOSA-N

Isomeric SMILES

CCNC(=O)[C@H]1CCCN1C(=O)[C@@H](CCCN=C(N)N)NC(=O)[C@@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@@H](CC5=CN=CN5)NC(=O)[C@@H]6CCC(=O)N6.C(=O)(C(F)(F)F)O

Canonical SMILES

CCNC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6.C(=O)(C(F)(F)F)O

Origin of Product

United States

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